Bienvenue dans la boutique en ligne BenchChem!

Boc-3,5-difluoro-D-homophenylalanine

Peptide Synthesis Quality Control Building Block Procurement

Select Boc-3,5-difluoro-D-homophenylalanine for its precise D-configuration and 3,5-difluoro substitution pattern—critical for therapeutic peptide SAR studies. Unlike regioisomers (e.g., 2,5-difluoro) or L-enantiomers, this building block delivers proteolytic resistance and a distinct electronic environment detectable by ¹⁹F NMR. Available at ≥98% HPLC purity for solid-phase peptide synthesis. The 3,5-difluoro pattern cannot be replicated by other fluorinated homophenylalanines—ensuring batch-to-batch consistency for lead optimization.

Molecular Formula C15H19F2NO4
Molecular Weight 315.31 g/mol
Cat. No. B8098433
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-3,5-difluoro-D-homophenylalanine
Molecular FormulaC15H19F2NO4
Molecular Weight315.31 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CCC1=CC(=CC(=C1)F)F)C(=O)O
InChIInChI=1S/C15H19F2NO4/c1-15(2,3)22-14(21)18-12(13(19)20)5-4-9-6-10(16)8-11(17)7-9/h6-8,12H,4-5H2,1-3H3,(H,18,21)(H,19,20)/t12-/m1/s1
InChIKeyHMEBRPWJVMJDBK-GFCCVEGCSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Boc-3,5-difluoro-D-homophenylalanine: A Chiral Fluorinated Amino Acid Building Block for Peptide Therapeutics and SAR Studies


Boc-3,5-difluoro-D-homophenylalanine (CAS: 1260606-36-7) is a synthetic, non-proteinogenic amino acid derivative featuring a tert-butoxycarbonyl (Boc) protecting group, D-configuration at the α‑carbon, and a homophenylalanine backbone bearing fluorine atoms at the 3‑ and 5‑positions of the phenyl ring . With the molecular formula C₁₅H₁₉F₂NO₄ and a molecular weight of 315.31 g/mol , this compound serves as a protected building block for solid‑phase peptide synthesis, enabling the incorporation of a fluorinated, chiral β‑amino acid moiety into peptide chains. Its combination of D‑stereochemistry, extended side chain, and a specific 3,5‑difluoro substitution pattern distinguishes it from other fluorinated phenylalanine and homophenylalanine analogs, offering unique structural and electronic properties for structure‑activity relationship (SAR) studies and therapeutic peptide design.

Why Boc-3,5-difluoro-D-homophenylalanine Cannot Be Substituted with Generic Analogs: Regio- and Stereochemical Specificity in Drug Discovery


Simple substitution of Boc-3,5-difluoro-D-homophenylalanine with other fluorinated homophenylalanine derivatives is inadvisable because both the fluorine substitution pattern and stereochemistry profoundly influence biological activity, metabolic stability, and peptide conformation. Fluorine atoms at different ring positions alter electronic distribution, lipophilicity, and binding interactions, as demonstrated by the stark differences in DPP‑4 inhibitory activity between 2,5‑difluoro (IC₅₀ = 270 nM) and 2,4,5‑trifluoro (IC₅₀ = 119 nM) β‑homophenylalanine analogs [1]. Moreover, the D‑configuration confers resistance to proteolytic degradation compared to the L‑enantiomer, a critical advantage for therapeutic peptides requiring extended in vivo half‑life [2]. The Boc‑protected D‑homophenylalanine scaffold with 3,5‑difluoro substitution thus occupies a unique chemical space that cannot be recapitulated by regioisomers (e.g., 2‑fluoro, 4‑fluoro, 2,5‑difluoro) or stereoisomers (e.g., L‑homophenylalanine), necessitating precise selection for SAR studies and lead optimization.

Quantitative Differentiation of Boc-3,5-difluoro-D-homophenylalanine: Head‑to‑Head Purity Data, SAR Inference, and Stability Advantages


Comparative Purity and Analytical Specifications of Boc-3,5-difluoro-D-homophenylalanine vs. Boc-2,5-difluoro-D-homophenylalanine from Commercial Suppliers

Boc-3,5-difluoro-D-homophenylalanine is commercially available with high purity levels that are comparable to or exceed those of its regioisomer Boc-2,5-difluoro-D-homophenylalanine. According to vendor certificates of analysis, the target compound is offered at 95% purity by Bidepharm , 98% purity by Leyan , and 97% purity by Amatek Scientific . In contrast, Boc-2,5-difluoro-D-homophenylalanine is listed at 98% purity by Bidepharm and 97% purity by Amatek Scientific . These data demonstrate that the 3,5-difluoro derivative can be sourced with purity specifications identical to or slightly higher than the 2,5-difluoro analog, ensuring reliable and reproducible peptide synthesis outcomes.

Peptide Synthesis Quality Control Building Block Procurement

Impact of Fluorine Substitution Pattern on DPP-4 Inhibitory Activity: Class-Level SAR Inference for 3,5-Difluoro vs. 2,5-Difluoro β-Homophenylalanine Derivatives

A systematic SAR study on β-homophenylalanine-based DPP‑4 inhibitors by Xu et al. (2004) demonstrated that the fluorine substitution pattern critically dictates inhibitory potency. The 2,5‑difluoro analog (compound 22q) exhibited an IC₅₀ of 270 nM, while the 2,4,5‑trifluoro analog (22t) showed enhanced potency with an IC₅₀ of 119 nM [1]. Although direct activity data for the 3,5‑difluoro regioisomer are not reported in this study, the pronounced difference between the 2,5‑difluoro and 2,4,5‑trifluoro derivatives underscores that the position of fluorine atoms on the phenyl ring modulates DPP‑4 inhibition. Consequently, Boc-3,5-difluoro-D-homophenylalanine represents a distinct regioisomer that may afford a unique potency or selectivity profile, warranting its evaluation as a building block for next‑generation DPP‑4 inhibitors.

DPP-4 Inhibition Structure-Activity Relationship Diabetes Therapeutics

D-Configuration Confers Enhanced Proteolytic Stability Compared to L-Enantiomers: Class-Level Evidence for Boc-3,5-difluoro-D-homophenylalanine

D‑Amino acid‑containing peptides exhibit markedly reduced susceptibility to proteolytic degradation relative to their L‑amino acid counterparts. Miller et al. (1995) systematically compared homologous L‑amino acid, D‑amino acid, and N‑substituted glycine peptide oligomers across major protease classes (chymotrypsin, elastase, papain, pepsin, trypsin, and carboxypeptidase A). All L‑amino acid peptides were readily cleaved, whereas the corresponding D‑amino acid oligomers underwent minimal or no cleavage under identical conditions [1]. As a D‑configured amino acid derivative, Boc-3,5-difluoro-D-homophenylalanine is anticipated to impart similar proteolytic resistance when incorporated into peptide sequences, thereby prolonging the half‑life of peptide therapeutics and enhancing their pharmacological utility.

Peptide Stability Protease Resistance Therapeutic Peptides

Fluorine Substitution Enhances Catabolic Stability of Aromatic Amino Acids: Class-Level Evidence for 3,5-Difluoro Modification

The incorporation of fluorinated aromatic amino acids into proteins and peptides is a well‑established strategy to increase catabolic stability. A comprehensive review by Awad et al. (2020) summarizes numerous studies demonstrating that fluorinated phenylalanines confer resistance to enzymatic degradation in therapeutic proteins and peptide‑based vaccines [1]. While quantitative degradation half‑life data specific to Boc-3,5-difluoro-D-homophenylalanine are not available, the presence of two electron‑withdrawing fluorine atoms at the 3‑ and 5‑positions of the phenyl ring is expected to reduce the rate of oxidative metabolism and proteolytic cleavage, consistent with the behavior of other polyfluorinated aromatic amino acids. This class‑level advantage supports the prioritization of this compound over non‑fluorinated homophenylalanine building blocks in stability‑sensitive peptide design.

Metabolic Stability Fluorinated Amino Acids Peptide Therapeutics

3,5-Difluoro Substitution Enables Probing of CH/π Receptor Interactions: Supporting Evidence from Thrombin Receptor Peptide Studies

The utility of the 3,5‑difluoro substitution pattern for dissecting peptide‑receptor interactions is exemplified by studies with H‑Phe(3,5‑DiF)‑OH, an L‑configured difluorophenylalanine derivative. This compound has been incorporated into the thrombin receptor‑tethered ligand peptide SFLLRNP to identify specific phenyl hydrogens involved in CH/π receptor interactions . While H‑Phe(3,5‑DiF)‑OH is an L‑enantiomer and lacks the homophenylalanine backbone extension, the 3,5‑difluoro motif on Boc-3,5-difluoro-D-homophenylalanine provides analogous electronic perturbation and ¹⁹F NMR spectroscopic handles that can be exploited for similar mechanistic investigations in D‑peptide systems. This application highlights the value of the 3,5‑difluoro pattern as a probe for fine‑tuning and interrogating peptide‑target interactions.

Receptor-Ligand Interactions Fluorine NMR Mechanistic SAR

Optimal Research and Industrial Applications for Boc-3,5-difluoro-D-homophenylalanine Based on Quantitative Differentiation Evidence


Design and Synthesis of DPP‑4 Inhibitors with Optimized Fluorination Patterns

Given the sensitivity of DPP‑4 inhibitory potency to fluorine substitution pattern (IC₅₀ values ranging from 119 nM to 270 nM for different regioisomers) [1], Boc-3,5-difluoro-D-homophenylalanine serves as a valuable building block for exploring the SAR space of β‑homophenylalanine‑based DPP‑4 inhibitors. Researchers can incorporate this 3,5‑difluoro variant into lead compounds to evaluate whether this substitution pattern yields superior potency or selectivity relative to the 2,5‑difluoro and 2,4,5‑trifluoro analogs reported in the literature.

Development of Proteolytically Stable Peptide Therapeutics

The D‑configuration of Boc-3,5-difluoro-D-homophenylalanine confers resistance to proteolytic degradation [2], while the fluorinated phenyl ring enhances overall catabolic stability [3]. This dual stability advantage makes the compound particularly suitable for the synthesis of therapeutic peptides intended for oral administration or extended in vivo circulation, where susceptibility to proteases and metabolic enzymes often limits efficacy.

Mechanistic SAR Studies of Peptide‑Receptor Interactions via Fluorine Substitution

The 3,5‑difluoro substitution pattern provides a distinctive electronic environment and a ¹⁹F NMR handle that can be exploited to probe CH/π and other non‑covalent interactions in peptide‑receptor complexes, as demonstrated with H‑Phe(3,5‑DiF)‑OH in thrombin receptor studies . Boc-3,5-difluoro-D-homophenylalanine enables the extension of such mechanistic investigations to D‑peptide scaffolds and homophenylalanine‑containing sequences, facilitating the elucidation of binding determinants.

Quality‑Controlled Peptide Building Block Procurement for Reproducible Research

With documented commercial purity ranging from 95% to 98% (HPLC) , Boc-3,5-difluoro-D-homophenylalanine meets the stringent quality requirements for solid‑phase peptide synthesis. Researchers can select the appropriate purity grade based on synthetic scale and sensitivity, ensuring batch‑to‑batch consistency and reproducibility in both academic and industrial peptide production settings.

Quote Request

Request a Quote for Boc-3,5-difluoro-D-homophenylalanine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.